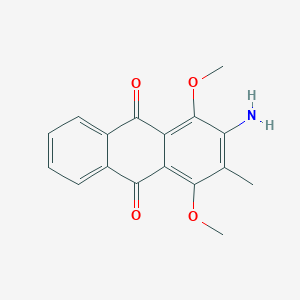
9,10-Anthracenedione, 2-amino-1,4-dimethoxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 2-amino-1,4-dimethoxy-3-methyl-: is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This specific compound is characterized by its unique structure, which includes amino, methoxy, and methyl substituents on the anthracenedione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 2-amino-1,4-dimethoxy-3-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives.
Functional Group Introduction: Amino, methoxy, and methyl groups are introduced through various chemical reactions, such as nitration, reduction, and methylation.
Cyclization: The final step involves cyclization to form the anthracenedione core.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Common reagents include anhydrous aluminum chloride, sulfuric acid, and various organic solvents .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Various substituted anthraquinones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of dyes and pigments.
- Acts as a photoinitiator in polymerization reactions.
Biology and Medicine:
- Investigated for its potential anticancer properties.
- Studied for its antibacterial and antifungal activities.
Industry:
- Utilized in the production of high-performance materials.
- Employed in wastewater treatment processes due to its ability to degrade pollutants .
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 2-amino-1,4-dimethoxy-3-methyl- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species, leading to oxidative stress and cell death. These properties make it a candidate for anticancer and antimicrobial applications .
Vergleich Mit ähnlichen Verbindungen
- 9,10-Anthracenedione, 2-methyl-
- 9,10-Anthracenedione, 1-amino-4-hydroxy-
- 9,10-Anthracenedione, 1,4-diamino-
Comparison:
- 9,10-Anthracenedione, 2-methyl- lacks the amino and methoxy groups, making it less reactive in certain substitution reactions .
- 9,10-Anthracenedione, 1-amino-4-hydroxy- has different substituents, leading to variations in its chemical behavior and applications .
- 9,10-Anthracenedione, 1,4-diamino- is more commonly used in dye synthesis due to its multiple amino groups .
Conclusion
9,10-Anthracenedione, 2-amino-1,4-dimethoxy-3-methyl- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of scientific research and industrial use.
Eigenschaften
CAS-Nummer |
499106-08-0 |
|---|---|
Molekularformel |
C17H15NO4 |
Molekulargewicht |
297.30 g/mol |
IUPAC-Name |
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO4/c1-8-13(18)17(22-3)12-11(16(8)21-2)14(19)9-6-4-5-7-10(9)15(12)20/h4-7H,18H2,1-3H3 |
InChI-Schlüssel |
PEPUAGAPIXCCOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


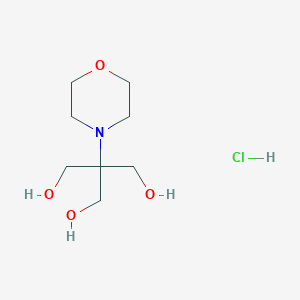


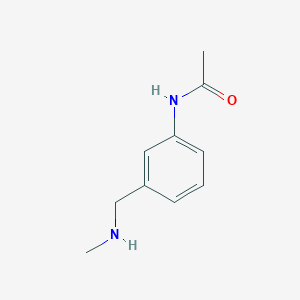
![2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)
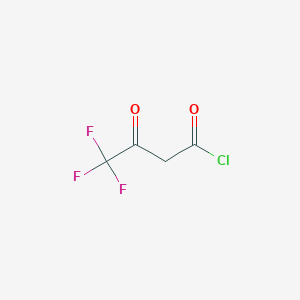

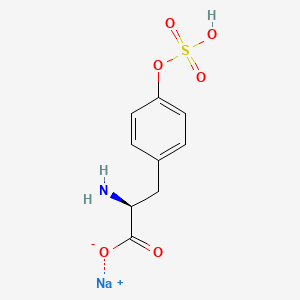
![3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B13144594.png)

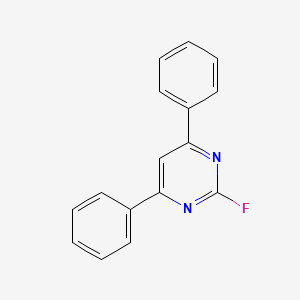
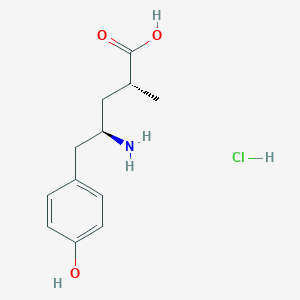
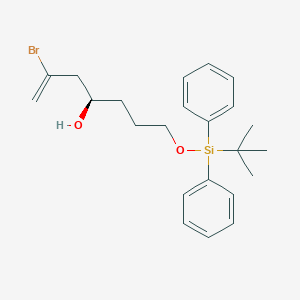
![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)
